molecular formula C27H23ClF3N3O4S B4293867 (2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-FLUOROPHENYL)IMINO]-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE

(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-FLUOROPHENYL)IMINO]-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE

Cat. No.: B4293867
M. Wt: 578.0 g/mol
InChI Key: OAXJUHBLHWMNCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-FLUOROPHENYL)IMINO]-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes multiple functional groups such as chloro, difluoro, methoxy, and thiazinane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-FLUOROPHENYL)IMINO]-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization, chromatography, and distillation to remove impurities and obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-FLUOROPHENYL)IMINO]-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-FLUOROPHENYL)IMINO]-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-FLUOROPHENYL)IMINO]-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazinane derivatives and compounds with similar functional groups, such as:

Uniqueness

(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-FLUOROPHENYL)IMINO]-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-2-(4-fluorophenyl)imino-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClF3N3O4S/c1-37-21-10-2-17(3-11-21)14-15-34-24(35)16-23(39-26(34)33-20-6-4-18(29)5-7-20)25(36)32-19-8-12-22(13-9-19)38-27(28,30)31/h2-13,23H,14-16H2,1H3,(H,32,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXJUHBLHWMNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=O)CC(SC2=NC3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)OC(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-FLUOROPHENYL)IMINO]-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-FLUOROPHENYL)IMINO]-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
Reactant of Route 3
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-FLUOROPHENYL)IMINO]-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-FLUOROPHENYL)IMINO]-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-FLUOROPHENYL)IMINO]-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
Reactant of Route 6
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-FLUOROPHENYL)IMINO]-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE

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